4,4,4-Trifluoro-1-(4-fluorofenil)butan-1,3-diona

Descripción general

Descripción

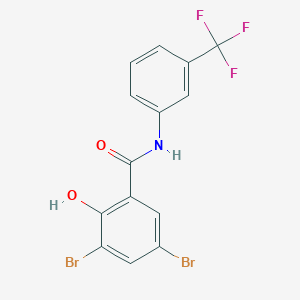

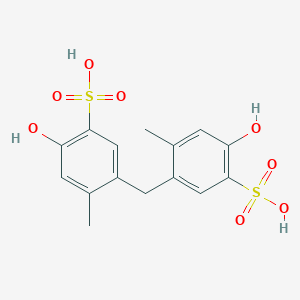

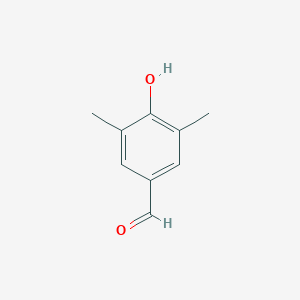

4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is a useful research compound. Its molecular formula is C10H6F4O2 and its molecular weight is 234.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Inhibidores de COX-2

Este compuesto sirve como intermedio en la síntesis de Mavacoxib, un inhibidor de COX-2 de acción prolongada . Mavacoxib está desarrollado como un medicamento veterinario para tratar el dolor y la inflamación asociados con enfermedades degenerativas de las articulaciones en perros. Su papel en la síntesis de estos agentes terapéuticos específicos destaca su importancia en la química medicinal.

Ciencia de Materiales: Ligando para Complejos Metálicos

En ciencia de materiales, se utiliza como ligando en la preparación de complejos metálicos. Estos complejos pueden tener varias aplicaciones, incluyendo como catalizadores en síntesis orgánica o como materiales con propiedades electrónicas o fotónicas únicas .

Química Analítica: Agente Quelante

El compuesto se utiliza como agente quelante en química analítica. Puede formar complejos con metales, que luego se pueden extraer o cuantificar. Esto es particularmente útil en el análisis de contaminantes metálicos traza en muestras ambientales .

Ciencia Ambiental: Estudio de Compuestos Fluorados

Los científicos ambientales utilizan este compuesto para estudiar el comportamiento y los efectos de los compuestos orgánicos fluorados en el medio ambiente. Su estabilidad y propiedades químicas distintivas lo convierten en una valiosa sustancia de referencia para comprender el impacto ambiental de compuestos similares .

Bioquímica: Estudios de Inhibición Enzimática

En bioquímica, la capacidad del compuesto para inhibir ciertas enzimas se puede aprovechar para estudiar la función y la regulación de las enzimas. Esto puede proporcionar información sobre las vías metabólicas y el desarrollo de nuevos ensayos bioquímicos .

Farmacología: Desarrollo de Medicamentos Veterinarios

La investigación farmacológica utiliza este compuesto en el desarrollo de medicamentos veterinarios. Su papel en la síntesis de Mavacoxib destaca su potencial en la creación de tratamientos para afecciones de salud animal .

Safety and Hazards

Direcciones Futuras

As an intermediate in the synthesis of Mavacoxib , a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione may continue to be of interest in the development of veterinary pharmaceuticals. Its use in the synthesis of NNO ketoimines also suggests potential applications in the development of new chemical compounds.

Mecanismo De Acción

Target of Action

It is known to be used as an intermediate in the synthesis of other compounds .

Mode of Action

It is known to participate in the synthesis of NNO ketoimines via Schiff base condensation reaction .

Biochemical Pathways

The compound is involved in the synthesis of NNO ketoimines, which are formed via Schiff base condensation reaction .

Action Environment

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione are not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the effects of this compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZLARPKXOHKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377947 | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-65-0 | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

A1: 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione acts as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. [] It reacts with ethyl 5-amino-1H-pyrazole-4-carboxylate through a cyclization reaction, forming the core structure of the target compound. This reaction introduces both the trifluoromethyl and 4-fluorophenyl substituents to the pyrazolo[1,5-a]pyrimidine scaffold. []

Q2: Has 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione been used in other types of chemical synthesis besides pyrazolo[1,5-a]pyrimidines?

A2: Yes, besides its application in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, also known as tffpbd, serves as a ligand in the synthesis of ruthenium(II)-polypyridyl complexes. [] These complexes are explored as potential sensitizers in dye-sensitized solar cells due to their favorable photophysical properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)